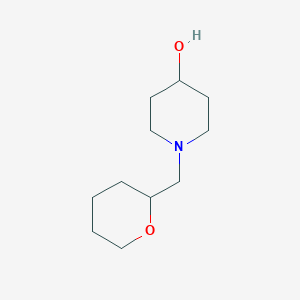![molecular formula C16H21NO2 B7514550 [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone, also known as HDMP-28, is a synthetic compound that belongs to the cathinone family. It is a psychoactive substance that has been used for scientific research purposes due to its potential as a stimulant. In
Mechanism of Action
The mechanism of action of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves its ability to bind to the dopamine transporter, preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, resulting in increased stimulation of dopamine receptors. This mechanism of action is similar to other stimulants such as cocaine and methylphenidate.
Biochemical and Physiological Effects:
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase locomotor activity and produce hyperactivity in animal models. It has also been found to increase heart rate and blood pressure, similar to other stimulants. In addition, [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been found to increase the release of dopamine and norepinephrine in the brain, leading to increased arousal and alertness.
Advantages and Limitations for Lab Experiments
One advantage of using [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone in lab experiments is its potency as a dopamine reuptake inhibitor. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior. However, one limitation is the potential for abuse and addiction, as it has been found to produce rewarding effects in animal models.
Future Directions
There are several future directions for research on [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. One area of interest is its potential as a treatment for ADHD and other disorders that affect dopamine levels in the brain. Another area of interest is its potential as a tool for studying the role of dopamine in addiction and other psychiatric disorders. Additionally, research on the long-term effects of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone on the brain and behavior is needed to better understand its safety and potential for abuse.
Synthesis Methods
The synthesis of [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone involves the reaction of piperonal with 1-phenylcyclopropanecarbonyl chloride in the presence of hydrochloric acid and sodium hydroxide. The resulting compound is then reduced using sodium borohydride to yield [3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone. The purity of the compound is confirmed through chromatography techniques.
Scientific Research Applications
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a dopamine reuptake inhibitor, similar to other stimulants such as cocaine and methylphenidate. This makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect dopamine levels in the brain.
properties
IUPAC Name |
[3-(hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-12-13-5-4-10-17(11-13)15(19)16(8-9-16)14-6-2-1-3-7-14/h1-3,6-7,13,18H,4-5,8-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZJRHBMYPIQFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2(CC2)C3=CC=CC=C3)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methylcyclopropyl)-(4-phenyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7514480.png)
![5-Bromo-1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B7514490.png)

![4-[[5-(Furan-2-yl)-4-(2-methylpropyl)-1,2,4-triazol-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole](/img/structure/B7514495.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)

![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)

![N-[(3-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7514543.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)

![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)